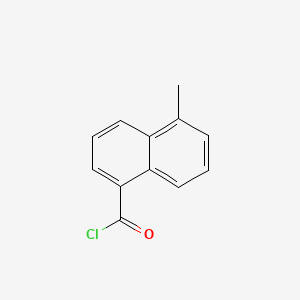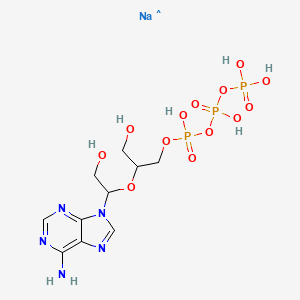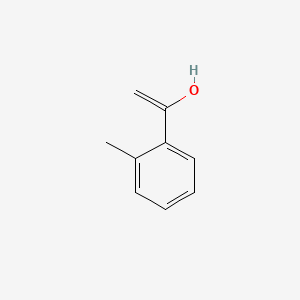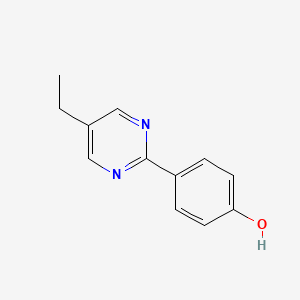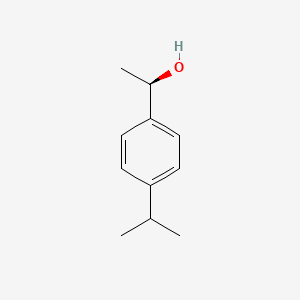![molecular formula C97H155N29O26S4 B561579 [Ala17]-MCH CAS No. 359784-84-2](/img/no-structure.png)
[Ala17]-MCH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s chemical formula, its structure, and its role or function if it’s part of a larger system .
Synthesis Analysis
This involves understanding the methods and conditions under which the compound can be synthesized .Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including what reactants are needed, what products are formed, and what conditions are required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, and other characteristics that can be observed without changing the compound’s identity .Aplicaciones Científicas De Investigación
1. Ligand Development for Melanin-Concentrating Hormone Receptors
[Ala17]-MCH has been investigated for its potential as a ligand in studies involving melanin-concentrating hormone receptors (MCHR1 and MCHR2). These studies focus on developing nonradioactive receptor binding assays for research purposes. Gao et al. (2004) showed that labeled [Ala17]-MCH exhibited high affinity for MCHR1, facilitating the development of assays for receptor binding studies.
2. Role in Feeding Behavior and Energy Homeostasis
Melanin-concentrating hormone (MCH), with which [Ala17]-MCH is associated, is involved in regulating feeding behavior and energy homeostasis. Studies have identified MCH as a critical hypothalamic regulator in mammals, influencing both feeding behavior and energy expenditure. Pissios et al. (2006) elaborate on the various pharmacological and genetic experiments that underline MCH's significant role in these processes.
3. Implications in Sleep/Wake Regulation
Research involving [Ala17]-MCH analogues extends to the study of sleep and wakefulness regulation. For instance, Konadhode et al. (2013) investigated the effects of optogenetic stimulation of MCH neurons, which are implicated in sleep regulation. Their research contributes to understanding how MCH signaling might be manipulated to treat sleep disorders.
4. Involvement in Neurophysiological Processes
Studies have also explored the role of MCH and its receptors in various neurophysiological processes. This includes research into how MCH influences activities such as aggression, sexual behavior, and responses to stress. A meta-analysis by Takase et al. (2014) provides insights into the behavioral and metabolic phenotypes affected by MCH signaling deficiency.
5. Understanding MCH Receptor Internalization
Research into the internalization of MCH receptors, which involves [Ala17]-MCH, helps in understanding the desensitization or regulation of receptor response. Saito et al. (2004) focused on the MCH-induced internalization pathway, revealing critical insights into the mechanisms of receptor response regulation.
Mecanismo De Acción
Safety and Hazards
Propiedades
Número CAS |
359784-84-2 |
|---|---|
Fórmula molecular |
C97H155N29O26S4 |
Peso molecular |
2271.724 |
InChI |
InChI=1S/C97H155N29O26S4/c1-48(2)39-63-79(136)109-45-72(129)111-57(21-15-33-106-95(100)101)83(140)124-75(50(5)6)92(149)121-66(42-54-25-27-55(127)28-26-54)86(143)116-62(23-17-35-108-97(104)105)93(150)126-36-18-24-70(126)91(148)123-68(89(146)110-52(9)77(134)112-59(29-30-71(99)128)84(141)125-76(51(7)8)94(151)152)46-155-156-47-69(90(147)115-61(32-38-154-11)81(138)118-63)122-80(137)58(22-16-34-107-96(102)103)113-85(142)64(40-49(3)4)119-82(139)60(31-37-153-10)114-88(145)67(44-74(132)133)120-87(144)65(41-53-19-13-12-14-20-53)117-78(135)56(98)43-73(130)131/h12-14,19-20,25-28,48-52,56-70,75-76,127H,15-18,21-24,29-47,98H2,1-11H3,(H2,99,128)(H,109,136)(H,110,146)(H,111,129)(H,112,134)(H,113,142)(H,114,145)(H,115,147)(H,116,143)(H,117,135)(H,118,138)(H,119,139)(H,120,144)(H,121,149)(H,122,137)(H,123,148)(H,124,140)(H,125,141)(H,130,131)(H,132,133)(H,151,152)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1 |
Clave InChI |
IVEALEKXBDDRGB-UKPWUPKZSA-N |
SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC4=CC=C(C=C4)O)C(C)C)CCCNC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B561497.png)
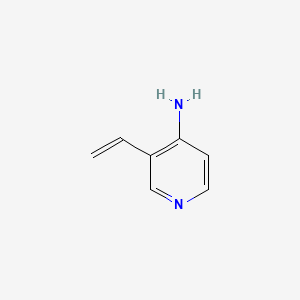
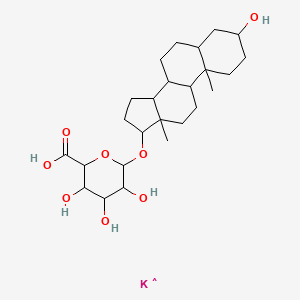
![1-Acetyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/structure/B561507.png)
